3,4-Dihydroxy-1-methylquinolin-2(1H)-one
Overview
Description
3,4-Dihydroxy-1-methylquinolin-2(1H)-one, also known as 3,4-DHMQO, is a heterocyclic compound that has shown promising results in scientific research. This compound has attracted attention due to its potential applications in various fields such as medicine, chemistry, and biology.
Mechanism Of Action
The exact mechanism of action of 3,4-Dihydroxy-1-methylquinolin-2(1H)-one is not well understood. However, it is believed to act by modulating the activity of various enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the regulation of antioxidant and anti-inflammatory responses.
Biochemical And Physiological Effects
3,4-Dihydroxy-1-methylquinolin-2(1H)-one has been shown to possess various biochemical and physiological effects. It has been found to scavenge free radicals and reduce oxidative stress. It has also been shown to reduce inflammation and inhibit the growth of cancer cells. Moreover, it has been shown to improve cognitive function and protect against neurodegeneration.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Dihydroxy-1-methylquinolin-2(1H)-one in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective compound for research purposes. However, one of the limitations is the lack of information on its pharmacokinetics and pharmacodynamics. Further studies are needed to determine the optimal dosage and administration route for this compound.
Future Directions
There are several future directions for the research on 3,4-Dihydroxy-1-methylquinolin-2(1H)-one. One of the areas of interest is the development of novel therapeutic agents based on this compound. It has the potential to be used in the treatment of various diseases such as cancer, neurodegenerative diseases, and inflammatory disorders. Another area of interest is the elucidation of its mechanism of action and the identification of its molecular targets. This will provide valuable insights into the biological and pharmacological properties of this compound. Moreover, the development of new synthesis methods and the optimization of existing methods will facilitate the production of this compound on a large scale.
Conclusion:
In conclusion, 3,4-Dihydroxy-1-methylquinolin-2(1H)-one is a promising compound with potential applications in various fields such as medicine, chemistry, and biology. Its biological and pharmacological properties make it an attractive candidate for the development of novel therapeutic agents. Further studies are needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases.
Scientific Research Applications
3,4-Dihydroxy-1-methylquinolin-2(1H)-one has been extensively studied for its potential applications in scientific research. It has been found to possess various biological and pharmacological properties such as antioxidant, anti-inflammatory, and anticancer activities. Moreover, it has been shown to exhibit neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
3,4-dihydroxy-1-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)8(12)9(13)10(11)14/h2-5,12-13H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDLJEQMXDNMETQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C(C1=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80715948 | |
Record name | 3,4-Dihydroxy-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxy-1-methylquinolin-2(1H)-one | |
CAS RN |
41878-54-0 | |
Record name | 3,4-Dihydroxy-1-methyl-2(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41878-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydroxy-N-methylcarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041878540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxy-1-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80715948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-DIHYDROXY-N-METHYLCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LH3M77BN6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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